Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to the pyrrole ring, along with a methoxyphenyl substituent. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate typically involves the reaction of 2-(2-methoxyphenyl)pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity, while the tert-butyl ester group provides stability and lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but lacks the methoxyphenyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of a pyrrole ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar to the previous compound but with a hydrazino group.
Uniqueness
Tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate is unique due to the presence of both the methoxyphenyl and tert-butyl ester groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxyphenyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-11-7-9-13(17)12-8-5-6-10-14(12)19-4/h5-11H,1-4H3 |
InChI Key |
NZVRDHJQIIHGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC=C2OC |
Origin of Product |
United States |
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